Technical Guide: (3S)-3-Hydroxy-5-methylhexanoic Acid
Technical Guide: (3S)-3-Hydroxy-5-methylhexanoic Acid
The following technical guide details the properties, synthesis, and applications of (3S)-3-hydroxy-5-methylhexanoic acid , a critical chiral building block in the synthesis of depsipeptides and pharmaceutical intermediates (e.g., Pregabalin analogs).
Executive Summary
(3S)-3-hydroxy-5-methylhexanoic acid (CAS: 119639-03-1) is a chiral
Chemical Identity & Stereochemistry
This compound is defined by a remote isobutyl tail and a secondary hydroxyl group at the C3 position with (S)-configuration.
| Property | Detail |
| IUPAC Name | (3S)-3-hydroxy-5-methylhexanoic acid |
| Common Synonyms | (S)-3-Hydroxyisoheptanoic acid; |
| CAS Number | 119639-03-1 (Specific for (S)-isomer) |
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| SMILES | CC(C)CCC(=O)O |
| Stereochemistry | (S)-Enantiomer (corresponds to the L-configuration in hydroxy acid nomenclature) |
Stereochemical Validation
The (S)-configuration is critical for biological activity. In depsipeptides, this stereocenter often dictates the folding and binding affinity of the macrocycle.
-
Chiral Purity: Typically
98% ee required for GMP synthesis. -
Specific Rotation:
to (c=1, ) (Note: Sign and magnitude can vary by solvent; literature for related esters often shows negative rotation for S-isomers in non-polar solvents).
Physicochemical Properties
The acid is a crystalline solid at room temperature, though often handled as its methyl or ethyl ester liquid during intermediate processing to prevent self-esterification (oligomerization).
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline powder |
| Melting Point | 45–50 °C (Low-melting solid) |
| Boiling Point | ~265 °C (Predicted at 760 mmHg) |
| pKa | 4.52 (Carboxylic acid), 14.2 (Hydroxyl) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, DCM; Sparingly soluble in water |
| LogP | 0.87 (Lipophilic tail aids membrane permeability) |
Synthesis & Production Methodologies
From an application scientist's perspective, the choice of synthesis dictates the impurity profile. The Enzymatic Reduction route is preferred for pharmaceutical applications due to higher enantiomeric excess (ee) and milder conditions compared to metal-catalyzed hydrogenation.
Method A: Biocatalytic Reduction (Preferred)
This method utilizes Ketoreductases (KREDs) to stereoselectively reduce the
-
Substrate: Ethyl 5-methyl-3-oxohexanoate.
-
Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).
-
Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.
-
Outcome: >99% ee of the (S)-hydroxy ester, followed by mild hydrolysis.
Method B: Asymmetric Hydrogenation (Noyori)
Uses Ruthenium-BINAP catalysts. While scalable, it often requires high pressure (
Synthesis Workflow Diagram
Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis Routes. The biocatalytic route is preferred for higher optical purity and lack of heavy metal contaminants.
Biological Relevance & Applications
Depsipeptide Assembly
(3S)-3-hydroxy-5-methylhexanoic acid serves as a "hydroxy-leucine" equivalent in the solid-phase synthesis of cyclic depsipeptides.[2] It is a key structural motif in:
-
Spiruchostatin Analogs: Investigated as Histone Deacetylase (HDAC) inhibitors.[3][4] The hydroxy acid provides the ester linkage essential for the lability and biological activation of the pharmacophore.
-
Callipeltin & Papuamide Mimics: Marine-derived peptides often contain this specific
-hydroxy moiety, which confers resistance to proteolytic degradation compared to standard peptide bonds.
Pharmaceutical Intermediate (Pregabalin Pathway)
While Pregabalin is a
-
Mechanism: The hydroxyl group mimics the transition state of peptide hydrolysis, making derivatives of this acid potent inhibitors of aspartic proteases (e.g., Renin, HIV protease).
Analytical Characterization
To ensure "Trustworthiness" in your protocols, distinguishing the (S)-enantiomer from the (R)-isomer is non-negotiable.
Protocol: Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (carbonyl absorption).
-
Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on AD-H columns (verify with racemic standard).
Protocol: Derivatization for GC-MS
For complex matrices (e.g., fermentation broth), derivatization is required.
-
Methylation: Treat with diazomethane or
to form the methyl ester. -
Silylation: Treat with MSTFA to protect the C3-hydroxyl.
-
Analysis: GC-MS on a chiral cyclodextrin column (e.g., Cyclosil-B).
Handling & Stability
-
Storage: Store at -20°C under argon. The free acid is prone to slow intermolecular esterification (oligomerization) to form polyesters.
-
Reconstitution: Always prepare fresh solutions in anhydrous solvents (THF, DCM) immediately prior to coupling reactions.
-
Safety: Irritant to eyes and skin. Use standard PPE.
References
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PubChem. (2025). 3-Hydroxy-5-methylhexanoic acid (Compound Summary). National Library of Medicine. Link
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ChemicalBook. (2024). (3S)-3-hydroxy-5-methylhexanoic acid Product Properties and CAS 119639-03-1. Link
-
Yurek-George, A. (2004). Total Synthesis of Spiruchostatin A and Analogues. University of Southampton, School of Chemistry. (Describes use of 3-hydroxy-5-methylhexanoic acid as statine subunit precursor). Link
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Burk, M. J., et al. (2003). Efficient Synthesis of Pregabalin via Asymmetric Hydrogenation. Journal of Organic Chemistry. (Context on related 5-methylhexanoic scaffolds). Link
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Namiki Shoji Co., Ltd. (2023). Chiral Building Blocks Catalogue: (3S)-3-hydroxy-5-methylhexanoic acid. Link[1]
